

A Comparative Analysis of Norfloxacin Stability in Diverse Pharmaceutical Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Norfloxacin succinil*

Cat. No.: *B034080*

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature and experimental data highlights the significant impact of formulation on the stability of the broad-spectrum antibacterial agent, Norfloxacin. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative analysis of Norfloxacin's stability in various dosage forms, including tablets and suspensions. The stability of Norfloxacin is a critical quality attribute that can be influenced by excipients, manufacturing processes, and storage conditions.

Executive Summary

Norfloxacin stability is formulation-dependent, with solid dosage forms like tablets generally exhibiting greater stability than liquid formulations such as suspensions. Key factors influencing stability include the choice of excipients, the manufacturing process, and exposure to environmental factors like heat, humidity, and light. Forced degradation studies reveal that Norfloxacin is susceptible to degradation under acidic, basic, and oxidative stress conditions.

Comparative Stability Data

The following tables summarize quantitative data from various studies on the stability of Norfloxacin in different formulations and under various stress conditions.

Table 1: Stability of Norfloxacin in Tablet Formulations Under Accelerated Conditions

Formulation Details	Storage Conditions	Duration	Assay (%)	Observations
Extended-release matrix tablets (HPMC or PEO)	40°C ± 2°C, 75% ± 5% RH	6 months	98.17 - 100.80	All formulations considered stable; no significant change from initial assay. [1]
Coated tablets (various brands)	40°C ± 2°C, 75% ± 5% RH	6 months	>96.4	No significant change in drug content, but physical changes like film cracking and decreased hardness were observed. [2]
400mg coated tablets	25°C, 40°C, 50°C, 70°C	6 months	Not specified	Expiration dates calculated to be 7.3, 4.7, and 2.4 years, and four months, respectively. [3] [4] [5]

Table 2: Forced Degradation Studies of Norfloxacin

Stress Condition	Formulation/Drug Substance	Extent of Degradation (%)	Key Findings
Alkaline (0.1 M NaOH)	Norfloxacin Bulk Drug	1.67	Maximum degradation observed under alkaline conditions.[6]
Acidic (0.1 M HCl)	Norfloxacin Bulk Drug	< 1.67	Resistant to acidic degradation.[6]
Oxidative (H ₂ O ₂)	Norfloxacin Bulk Drug	31.5 (after 11 days)	Susceptible to oxidative degradation.
Neutral Hydrolysis	Norfloxacin Bulk Drug	8.62	Some degradation in neutral aqueous solution.
Acid Hydrolysis	Norfloxacin Bulk Drug	14.75	Susceptible to acid hydrolysis.
Base Hydrolysis	Norfloxacin Bulk Drug	18.9	Susceptible to base hydrolysis.
Acidic (2M HCl, 150°C)	Norfloxacin	t _½ = 12.28 hours	First-order degradation kinetics observed.[7][8]
Basic (2M NaOH, 150°C)	Norfloxacin	t _½ = 30.09 hours	First-order degradation kinetics observed.[7][8]

Table 3: Stability of Norfloxacin in Liquid Formulations

Formulation Details	Storage Conditions	Duration	Assay (%)	Observations
Extemporaneous ly prepared suspension (20 mg/mL)	23-25°C and 3-5°C	56 days	>93	Stable for at least 56 days at both room temperature and under refrigeration.[9] [10]
Formulated suspension	Ambient temperature	85 days	94.71 - 100.56	Chemically stable for 85 days.[11]
Formulated suspension	40°C	Not specified	>100	Apparent increase in concentration likely due to evaporation of the aqueous medium.[11]

Experimental Protocols

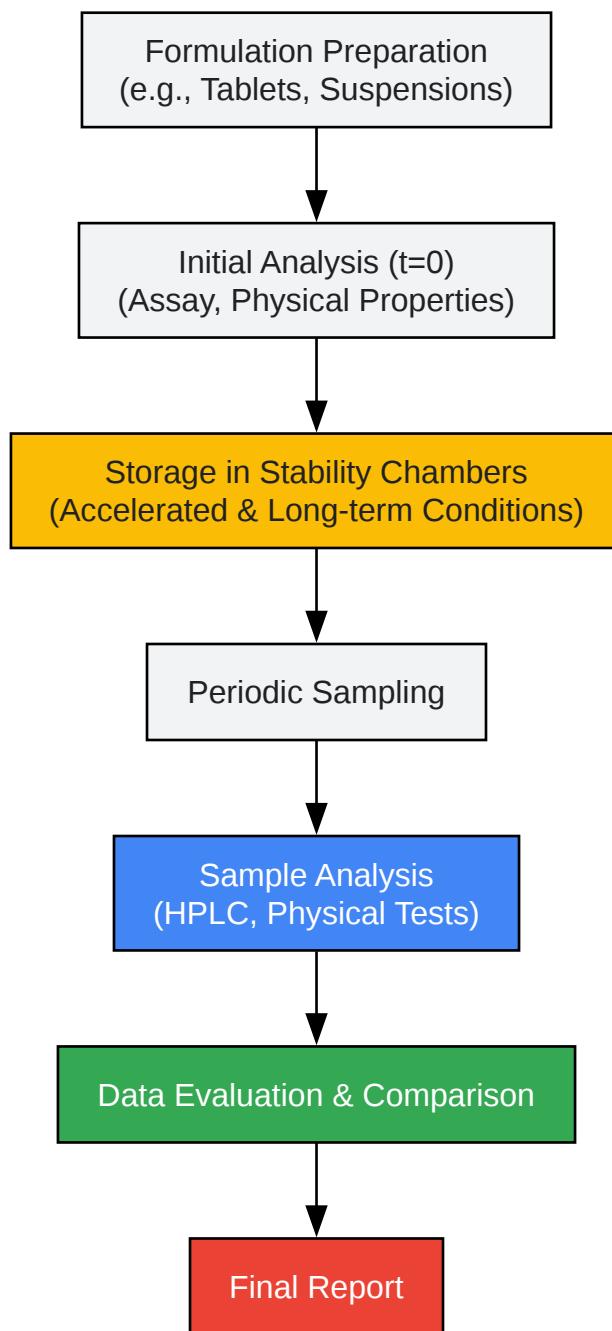
Detailed methodologies are crucial for the replication and validation of stability studies. Below are summaries of key experimental protocols used in the cited literature.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A common method for quantifying Norfloxacin and its degradation products involves a reversed-phase HPLC system.[1][6]

- System: Shimadzu LC 2010 or similar, equipped with a UV-Vis detector.
- Column: C18 column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 μ m).[1]

- Mobile Phase: A mixture of a buffer (e.g., 0.04 M phosphoric acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical ratio is 84:16 (v/v) buffer to acetonitrile.[1]
- Flow Rate: 1.0 mL/min.[1][6]
- Detection Wavelength: 272 nm or 280 nm.[1]
- Injection Volume: 20 μ L.[1]
- Sample Preparation: Tablets are crushed to a fine powder, and a known amount is dissolved in a suitable solvent, often with the aid of a small amount of acid (e.g., glacial acetic acid), and then diluted with the mobile phase to the desired concentration.[1]


Forced Degradation Studies

Forced degradation studies are performed to establish the degradation pathways and intrinsic stability of the drug molecule.[12]

- Acid Degradation: The drug is exposed to an acidic solution (e.g., 0.1 M HCl or 2 M HCl) at elevated temperatures (e.g., 150°C).[6][7][8]
- Base Degradation: The drug is subjected to a basic solution (e.g., 0.1 M NaOH or 2 M NaOH) at elevated temperatures.[6][7][8]
- Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (H_2O_2), for a specified period.
- Thermal Degradation: The drug is exposed to dry heat.
- Photolytic Degradation: The drug is exposed to light, as per ICH guidelines, to assess its photosensitivity.[1][6] Prolonged exposure of Norfloxacin to direct sunlight or fluorescent light can lead to the formation of an ethylenediamine degradation product.[1]

Visualizing Experimental Workflows

To better understand the process of a comparative stability study, the following diagram illustrates a typical experimental workflow.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for a comparative stability study.

Key Insights and Recommendations

- Impact of Excipients: The choice of excipients plays a crucial role in the stability of Norfloxacin tablets. For instance, polyvinylpyrrolidone (PVP) has been identified as a suitable binder, while cross-carmellose is an effective disintegrant.[3][4][5]

- Solid vs. Liquid Formulations: Solid dosage forms, such as tablets, generally offer better stability for Norfloxacin compared to liquid formulations. However, well-formulated suspensions can also exhibit acceptable chemical stability for a reasonable duration.[9][10][11]
- Protective Measures: For photosensitive drugs like Norfloxacin, film coating of tablets is recommended to prevent photodegradation.[1] Additionally, storing formulations in amber-colored, light-resistant containers is advisable.
- Manufacturing Process: The wet granulation method has been successfully used to prepare satisfactory Norfloxacin tablets.[3][4] The physical properties of the tablets, such as hardness and friability, which are influenced by the manufacturing process, can also affect their stability.[1]
- Degradation Pathways: Norfloxacin is most susceptible to degradation under alkaline and oxidative conditions.[6] This information is critical for selecting appropriate excipients and packaging to minimize degradation. The degradation of Norfloxacin in aqueous solution is primarily driven by hydroxyl radicals.[13]

Conclusion

The stability of Norfloxacin is a multifaceted issue that is significantly influenced by the formulation strategy. While solid dosage forms provide a more stable environment, liquid formulations can be developed with acceptable stability profiles through careful selection of excipients and storage conditions. The data presented in this guide underscores the importance of comprehensive stability testing during the drug development process to ensure the quality, safety, and efficacy of the final product. Future research should focus on direct, head-to-head comparative studies of a wider range of Norfloxacin formulations to further elucidate the optimal strategies for its stabilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formulation Development and Stability Studies of Norfloxacin Extended-Release Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Comparative Dissolution Studies of Five Brands of Norfloxacin Tablets Marketed in Addis Ababa - Africa Thesis Bank [thesisbank.jhia.ac.ke]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating Assay and Kinetic Study for Norfloxacin Using TLC-Densitometric Method | Faculty of Pharmacy [aun.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. pharmtech.com [pharmtech.com]
- 13. Degradation of norfloxacin in aqueous solution by atmospheric-pressure non-thermal plasma: Mechanism and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Norfloxacin Stability in Diverse Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034080#comparative-study-of-norfloxacin-succinil-stability-in-different-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com